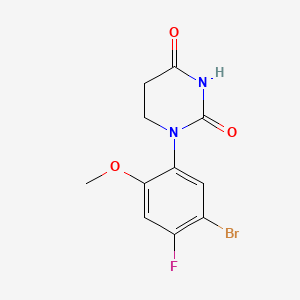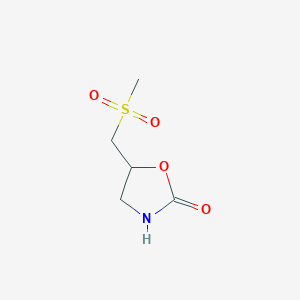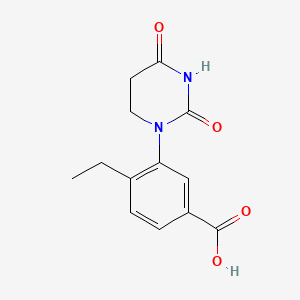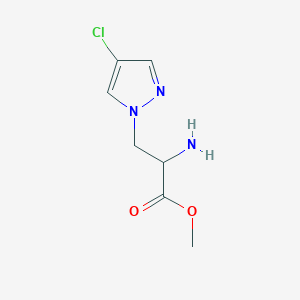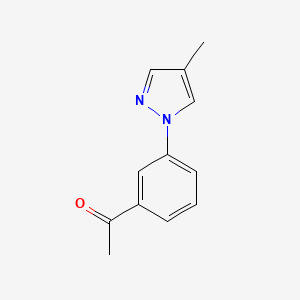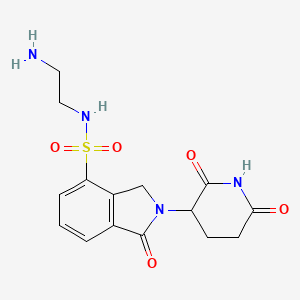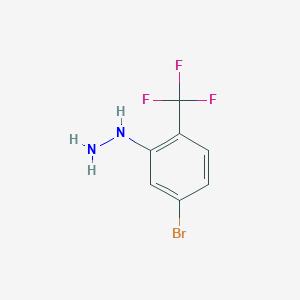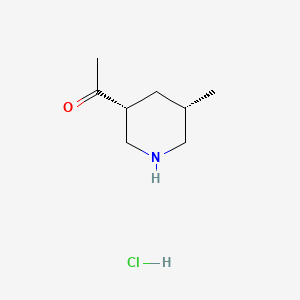![molecular formula C7H10Cl2O3S B13487404 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)
1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-6-oxaspiro[25]octane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H10Cl2O3S It is characterized by its unique spirocyclic structure, which includes a sulfonyl chloride functional group
Vorbereitungsmethoden
The synthesis of 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride typically involves the reaction of 6-oxaspiro[2.5]octane with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfenyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as primary amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and materials, where its reactivity can be harnessed for various synthetic processes.
Wirkmechanismus
The mechanism by which 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene group.
The uniqueness of this compound lies in its spirocyclic structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This structural difference can influence its reactivity and the types of reactions it undergoes.
Eigenschaften
Molekularformel |
C7H10Cl2O3S |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
2-chloro-6-oxaspiro[2.5]octane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H10Cl2O3S/c8-7(13(9,10)11)5-6(7)1-3-12-4-2-6/h1-5H2 |
InChI-Schlüssel |
GDVUUDWIGJCYFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CC2(S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



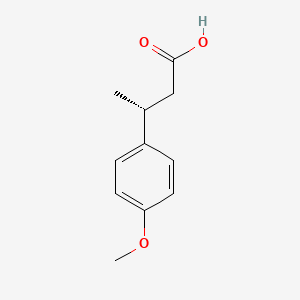
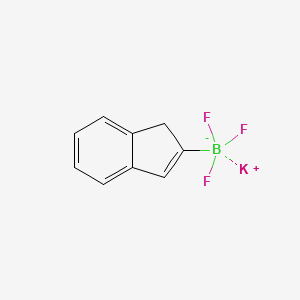
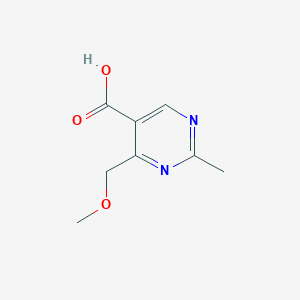
![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)
